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Compound of Interest

Compound Name: 2-Methoxy-N-methyl-4-nitroaniline

Cat. No.: B253440

Get Quote

Product Identity: 2-Methoxy-N-methyl-4-nitroaniline CAS Registry Number: 6832-88-8

Molecular Formula: C₈H₁₀N₂O₃ Exact Mass: 182.07 g/mol

Executive Summary
In the development of azo dyes and nitrophenyl-based pharmacophores, distinguishing

between closely related aniline derivatives is critical. CAS 6832-88-8 (2-Methoxy-N-methyl-4-
nitroaniline) presents a unique mass spectrometric challenge due to the simultaneous

presence of three directing groups: a nitro group (-NO₂), a methoxy group (-OCH₃), and a

secondary amine (-NHCH₃).

This guide provides a definitive analysis of its fragmentation logic, contrasting it with its non-

methylated analog, 2-Methoxy-4-nitroaniline, to demonstrate how MS/MS can unequivocally

validate structural identity during synthesis or quality control.

Chemical Profile & Experimental Conditions[1]
To ensure reproducibility, the following experimental parameters are recommended for

generating the spectra discussed below.
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Parameter Specification

Ionization Mode
Electron Ionization (EI) at 70 eV (Standard) or

ESI+ (LC-MS)

Inlet Temperature 250 °C (GC-MS)

Source Temperature 230 °C

Mass Range m/z 40 – 300

Solvent
Methanol or Acetonitrile (LC-MS);

Dichloromethane (GC-MS)

Expert Insight: While ESI+ is preferred for biological matrices, EI is superior for structural

elucidation of this compound because the high energy (70 eV) induces rich fragmentation in the

nitro and N-methyl moieties, providing a "fingerprint" that ESI often lacks.

Deep Dive: Fragmentation Pattern of CAS 6832-88-8
The fragmentation of CAS 6832-88-8 is driven by the stability of the aromatic core and the

lability of its substituents. The molecular ion (M⁺) appears at m/z 182.

Primary Fragmentation Pathways[2]
Nitro Group Loss (Diagnostic): The most characteristic pathway for nitroanilines is the loss of

the nitro group (-NO₂) or the loss of nitric oxide (-NO).

m/z 182

152: Loss of NO radical (

).

m/z 182
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136: Loss of NO₂ radical (

). This is often the base peak or a high-intensity fragment in EI spectra.

N-Methyl Cleavage: The secondary amine allows for the loss of a methyl radical or

hydrogen.

m/z 182

167: Loss of methyl radical (

). This distinguishes CAS 6832-88-8 from non-alkylated anilines.

Methoxy Cleavage: The ortho-methoxy group can undergo

-cleavage or loss of formaldehyde (CH₂O) via rearrangement.

m/z 136

121: Sequential loss of NO₂ followed by methyl ejection.

Visualization of Fragmentation Logic
The following diagram illustrates the competing decay pathways.
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Pathway Key
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m/z 77
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Blue: Parent | Red: Nitro Loss | Yellow: Methyl Loss | Green: Secondary Decay

Click to download full resolution via product page

Figure 1: Proposed fragmentation tree for 2-Methoxy-N-methyl-4-nitroaniline under Electron

Ionization (70 eV).

Comparative Analysis: CAS 6832-88-8 vs.
Alternative
A common analytical error is confusing CAS 6832-88-8 with its precursor or non-methylated

analog, 2-Methoxy-4-nitroaniline (CAS 97-52-9). The N-methyl group is the sole structural

difference, yet it significantly alters the mass spectrum.

Comparison Table: Key Diagnostic Ions
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Feature
CAS 6832-88-8

(Product)
CAS 97-52-9

(Alternative)
differentiation Logic

Molecular Ion (M⁺) 182 168

The 14 Da shift

confirms the presence

of the N-methyl group.

Base Peak Candidate
m/z 136 (

)

m/z 122 (

)

Both lose nitro groups

easily, but the

resulting core ions

differ by 14 Da.

Methyl Loss (

)
Present (m/z 167) Absent/Weak

CAS 97-52-9 lacks the

labile N-methyl; any

M-15 would come

from the stable

methoxy, which is

energetically less

favorable.

Adducts (ESI+)

In LC-MS, the

protonated molecule

gives a clear

separation.

Why This Matters
In drug development, metabolic N-demethylation is a common pathway. Using CAS 6832-88-8

as a standard allows researchers to track the stability of the N-methyl bond. If the peak at m/z

182 disappears and m/z 168 appears, it indicates metabolic degradation (N-demethylation).

Method Validation Protocol
To validate your detection method for CAS 6832-88-8, follow this self-validating workflow:

Linearity Check: Prepare serial dilutions from 10 ng/mL to 1000 ng/mL in methanol.

Acceptance Criteria:
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for the transition m/z 182

136 (Quantifier).

Specificity Test: Inject a blank matrix containing 2-Methoxy-4-nitroaniline.

Acceptance Criteria: No signal should be observed at the m/z 182 retention time,

confirming the method distinguishes the methylated product from its analog.

Carryover Assessment: Inject a solvent blank immediately after the highest standard (1000

ng/mL).

Acceptance Criteria: Signal in blank < 20% of the Lower Limit of Quantitation (LLOQ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b253440/docs?utm_src=pdf-body#publish-comparison-guide-mass-spectrometry-fragmentation-of-cas-6832-88-8
https://www.google.com/url?sa=E&q=https%3A%2F%2Fspectrabase.com%2Fspectrum%2F2-Methoxy-N-methyl-4-nitroaniline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm970087h
https://pdf.benchchem.com/1182/Spectroscopic_Analysis_of_N_2_chloroethyl_4_nitroaniline_A_Technical_Overview.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b253440?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1182/Spectroscopic_Analysis_of_N_2_chloroethyl_4_nitroaniline_A_Technical_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b253440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Publish Comparison Guide: Mass Spectrometry
Fragmentation of CAS 6832-88-8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-
spectrometry-fragmentation-of-cas-6832-88-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-cas-6832-88-8
https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-cas-6832-88-8
https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-cas-6832-88-8
https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-cas-6832-88-8
https://www.benchchem.com/product/b253440?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b253440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

